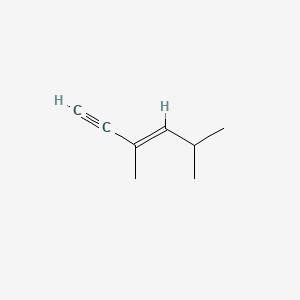
3,5-Dimethylhex-3-en-1-yne
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Dimethylhex-3-en-1-yne is an organic compound with the molecular formula C₈H₁₂. It is characterized by the presence of a triple bond and a double bond within its carbon chain, making it an alkyne and an alkene simultaneously. This compound is known for its unique structural properties and is used in various chemical reactions and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethylhex-3-en-1-yne typically involves the use of alkylation and dehydrohalogenation reactions. One common method is the alkylation of a suitable acetylene derivative with an appropriate alkyl halide, followed by dehydrohalogenation to introduce the triple bond. The reaction conditions often include the use of strong bases such as sodium amide or potassium tert-butoxide in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and chromatography to ensure the final product meets industrial standards .
化学反応の分析
Types of Reactions
3,5-Dimethylhex-3-en-1-yne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or carboxylic acids using oxidizing agents like potassium permanganate or ozone.
Reduction: Hydrogenation of the triple bond using catalysts such as palladium on carbon can yield alkenes or alkanes.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, forming halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), ozone (O₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Halogens (Cl₂, Br₂) in the presence of light or catalysts
Major Products Formed
Oxidation: Diketones, carboxylic acids
Reduction: Alkenes, alkanes
Substitution: Halogenated derivatives
科学的研究の応用
3,5-Dimethylhex-3-en-1-yne is utilized in various scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.
Medicine: Research into its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceuticals.
Industry: Employed in the production of specialty chemicals and materials, including coatings and adhesives.
作用機序
The mechanism of action of 3,5-Dimethylhex-3-en-1-yne involves its ability to participate in various chemical reactions due to the presence of both a triple bond and a double bond. These functional groups allow the compound to act as a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions it undergoes, such as binding to catalytic sites in enzymes or reacting with specific reagents to form desired products .
類似化合物との比較
Similar Compounds
- 3-Octyne
- 3-Methyl-1-hexyne
- 4,4-Dimethyl-2-pentyne
- Trans-3-hepten-1-yne
Uniqueness
3,5-Dimethylhex-3-en-1-yne is unique due to its dual functionality as both an alkyne and an alkene. This dual functionality allows it to participate in a wider range of chemical reactions compared to compounds with only one type of unsaturation. Its structural properties also make it a valuable intermediate in the synthesis of complex organic molecules .
特性
CAS番号 |
88245-74-3 |
|---|---|
分子式 |
C8H12 |
分子量 |
108.18 g/mol |
IUPAC名 |
(E)-3,5-dimethylhex-3-en-1-yne |
InChI |
InChI=1S/C8H12/c1-5-8(4)6-7(2)3/h1,6-7H,2-4H3/b8-6+ |
InChIキー |
HMVBQEAJQVQOTI-SOFGYWHQSA-N |
異性体SMILES |
CC(C)/C=C(\C)/C#C |
正規SMILES |
CC(C)C=C(C)C#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


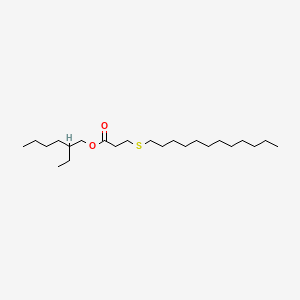
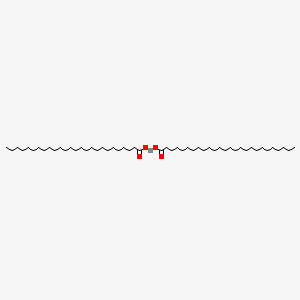
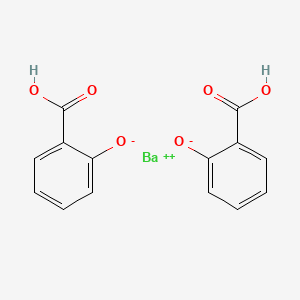
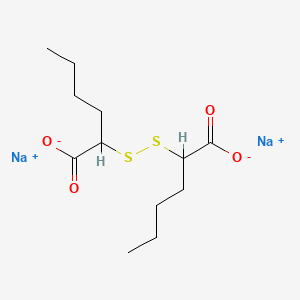
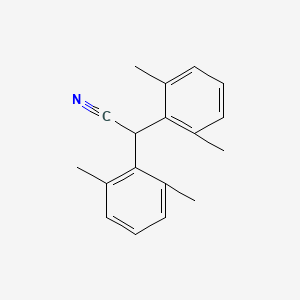
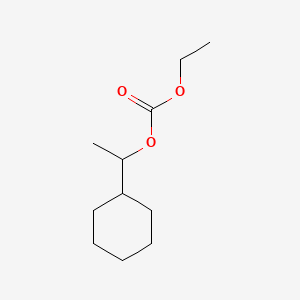
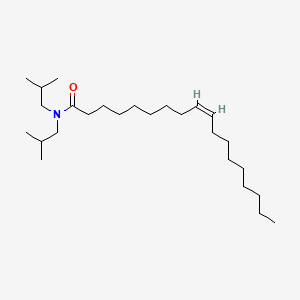
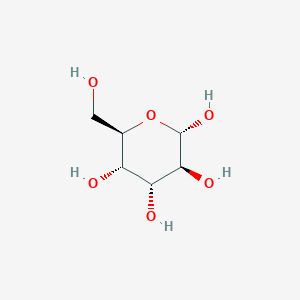

![5-Mesyl-2-[(2-nitrophenyl)thio]aniline](/img/structure/B15175289.png)
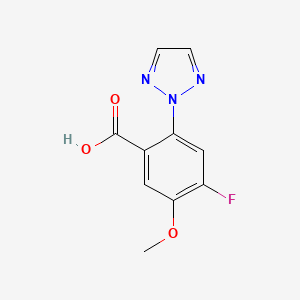

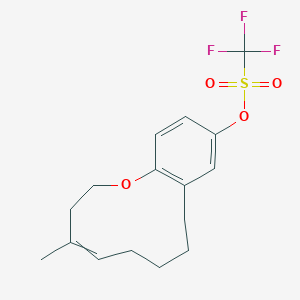
![1-[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-methanesulfonylpropan-1-amine hydrochloride](/img/structure/B15175321.png)
